molecular formula C16H13N3O5 B5511269 5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5511269
M. Wt: 327.29 g/mol
InChI Key: MEDPRPFPSBTZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of derivatives closely related to 5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves multi-step chemical reactions starting from basic aromatic acids or esters. For instance, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol was synthesized from 3-nitrobenzoic acid, showcasing a method that could potentially be applied to the synthesis of the title compound (Aziz‐ur‐Rehman et al., 2013). Another example is the preparation of a similar compound through the Huisgen reaction, which provides insights into the synthetic routes that could be utilized for our compound of interest (Limbach, Detert, & Schollmeyer, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole reveals a nearly planar oxadiazole unit with specific dihedral angles between the attached phenyl rings and the oxadiazole core. This structural arrangement affects the compound's electronic and optical properties. Detailed crystallographic analysis of related compounds helps in understanding the intramolecular and intermolecular interactions, which are crucial for predicting the behavior of our compound in various conditions (Fun et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives, including nitration reactions and substitutions, is significant for understanding the chemical properties of 5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Studies show that nitration of related oxadiazole compounds results in various products depending on the reaction conditions, indicating the potential chemical modifications that the title compound could undergo (Blackhall et al., 1980).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. The nearly planar nature of the oxadiazole ring and the types of substituents affect these properties. Analyzing related compounds provides insights into the likely physical characteristics of our compound, including stability and solubility behaviors.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, photophysical properties, and electrochemical behaviors, are dictated by the oxadiazole core and the nature of its substituents. For example, the spectral luminescent properties of similar compounds suggest potential applications in materials science, indicating that the title compound might also exhibit unique optical properties (Mikhailov et al., 2018).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds related to 1,3,4-oxadiazole derivatives, including those with structural similarities to "5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole", have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1,3,4-oxadiazole showed significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria as well as anticancer activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and breast cancer (MCF7) (Al-Wahaibi et al., 2021).

Corrosion Inhibition

The influence of oxadiazole derivatives on the corrosion of metals has also been a subject of study. These compounds, including variants like "2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole", have been investigated for their potential to inhibit the corrosion of mild steel in hydrochloric acid, highlighting their utility in material science and industrial applications (Lagrenée et al., 2001).

Spectral and Luminescent Properties

Research into the spectral and luminescent properties of oxadiazole derivatives, such as those containing dimethoxyphenyl substituents, has provided insights into their potential applications in the development of optical materials and sensors. These studies investigate how the structural features of oxadiazoles influence their luminescence and electronic properties (Mikhailov et al., 2018).

CNS Depressant Activity

The central nervous system (CNS) depressant activities of substituted 1,3,4-oxadiazole derivatives have been explored, with certain compounds showing promising results in preclinical models. This research underscores the therapeutic potential of oxadiazole derivatives in the development of new drugs targeting CNS disorders (Singh et al., 2012).

Anticancer Evaluation

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, with some showing superior activity against human cancer cell lines. This highlights the role of oxadiazole derivatives in the ongoing search for novel anticancer agents (Polkam et al., 2021).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-7-6-11(9-14(13)23-2)16-17-15(18-24-16)10-4-3-5-12(8-10)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPRPFPSBTZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.